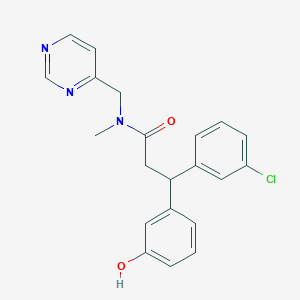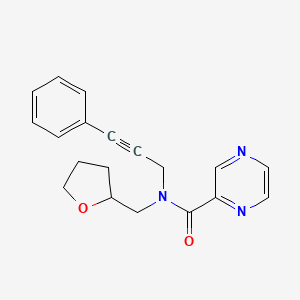![molecular formula C15H16N2O2S B6024778 N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6024778.png)
N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, also known as MTX-211, is a novel small molecule compound that has been developed for its potential use in cancer treatment. This compound belongs to the class of thiophene carboxamide derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which plays a critical role in the growth and survival of cancer cells. HSP90 is responsible for stabilizing and activating many proteins that are involved in cancer cell growth and survival. By inhibiting HSP90, this compound disrupts these processes and induces cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. These properties make this compound an attractive candidate for further development as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is its potent anti-tumor activity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to understand the full range of biochemical and physiological effects of this compound and its potential use in other disease areas beyond cancer.
Méthodes De Synthèse
N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-3-methylbenzoic acid with 2-bromo-4-methylacetophenone to form an intermediate compound. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, this compound. The synthesis process has been optimized to yield high purity and high-quality product.
Applications De Recherche Scientifique
N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound has potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been shown to be effective against cancer cells that are resistant to conventional chemotherapy drugs.
Propriétés
IUPAC Name |
N-[1-(2-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-6-3-4-7-12(10)17-14(18)11(2)16-15(19)13-8-5-9-20-13/h3-9,11H,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJCNOLLJJJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[1-(1-{4-[methyl(phenyl)amino]benzyl}-4-piperidinyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B6024708.png)

![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B6024717.png)
![5-[3-(5-bromo-2-furyl)-2-propen-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6024726.png)
![5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6024733.png)
![5-cyclopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-isoxazolecarboxamide](/img/structure/B6024738.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B6024750.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide](/img/structure/B6024758.png)
![N-(2-methoxyethyl)-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6024766.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B6024773.png)
![1-[1-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6024787.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6024790.png)
![[1-(5-{[(5-methyl-2-thienyl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol](/img/structure/B6024793.png)